molecular formula C8H5BrF3NO B1415833 1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 2231676-74-5

1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1415833
CAS No.: 2231676-74-5
M. Wt: 268.03 g/mol
InChI Key: FAJBQPWUQWBAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one” is a complex organic molecule that contains a pyridine ring, a bromine atom, a methyl group, and a trifluoroethanone group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The bromine atom would likely be attached to the 5-position of the ring, and the methyl group to the 4-position. The trifluoroethanone group would be attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence of the bromine atom, which is a heavy halogen, and the trifluoroethanone group, which contains highly electronegative fluorine atoms .

Scientific Research Applications

Synthesis and Properties

  • Efficient Synthesis of Novel Pyridine-Based Derivatives : This compound is used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives have potential as chiral dopants for liquid crystals due to their properties investigated through Density Functional Theory (DFT) studies (Ahmad et al., 2017).

  • Crystal Structure and Antibacterial Activities : 1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one has been utilized in the synthesis of Schiff base compounds with antibacterial properties. The crystal structures of these compounds were analyzed, showing their potential in medicinal chemistry (Wang et al., 2008).

  • Precursor in Biheterocycle Synthesis : This compound serves as an efficient precursor for synthesizing biheterocycles, particularly in stepwise syntheses involving nucleophilic substitution and cycloaddition reactions (Aquino et al., 2017).

Applications in Material Science

  • Electrochemical and Chemiluminescence Studies : It's involved in synthesizing photoactive complexes for electrochemical studies. The complexes show potential for applications in electrogenerated chemiluminescence (Gobetto et al., 2006).

  • Magnetic Relaxation Pathways in Dysprosium Complexes : This compound is used in synthesizing dysprosium complexes to study the effects of substituents on magnetic properties, which is crucial in understanding magnetic relaxation pathways (Kamila et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of Fluorine Compounds : It's used in unusual Grignard reactions with ketones for synthesizing fluorine compounds, showcasing its versatility in organic synthesis (Takagi et al., 1992).

  • Lewis Basic Tris(dialkylamino)-Substituted Terpyridines Syntheses : The compound contributes to the synthesis of electron-rich terpyridines, which are studied for their high methyl cation affinities and potential applications in ligand chemistry (Kleoff et al., 2019).

  • Pyridylcarbene Formation by Thermal Decomposition : It plays a role in the thermal decomposition of bromo-methyl-triazolo pyridines, leading to the formation of pyridylcarbene intermediates important in organic chemistry (Abarca et al., 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific data, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many brominated compounds are considered hazardous due to the potential release of bromine. Similarly, compounds containing fluorine can be hazardous due to the potential release of fluorine or HF .

Future Directions

The study and application of pyridine derivatives is a broad and active area of research in organic chemistry. Potential future directions could include the development of new synthetic methods, the exploration of new reactions, and the investigation of potential biological activities .

Properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c1-4-2-6(13-3-5(4)9)7(14)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJBQPWUQWBAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.